6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 135897-70-0) is a highly specialized, lipophilic tricyclic building block utilized primarily in the synthesis of advanced tetrahydrocarbazole derivatives [1]. Featuring a bulky, non-planar cyclohexyl substituent at the 6-position, this ketone serves as a critical precursor for reductive amination and functionalization at the 1-position [1]. In procurement and material selection, it is prioritized for drug discovery programs—particularly those targeting infectious diseases and membrane-disrupting agents—where the precise steric bulk and logP enhancement of the cyclohexyl group are required to achieve specific pharmacokinetic and target-binding profiles that simpler alkyl or halogenated analogs cannot provide[1].
Substituting 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with more common baselines, such as unsubstituted 2,3,4,9-tetrahydro-1H-carbazol-1-one or 6-methyl variants, fundamentally alters the downstream efficacy and physical chemistry of the synthesized derivatives[1]. The 6-cyclohexyl group introduces significant aliphatic bulk and lipophilicity, which are essential for driving specific mechanisms like protonophore uncoupling and membrane disruption in target pathogens [1]. Replacing it with a planar aromatic group (e.g., 6-phenyl) or a smaller alkyl group drastically shifts the molecule's membrane insertion capabilities and binding affinity [1]. For procurement, sourcing the exact 6-cyclohexyl ketone ensures that downstream library generation maintains the intended structural trajectory without requiring de novo optimization of the complex Fischer indole cyclization step involving sensitive cyclohexyl-hydrazine precursors [1].
During the synthesis of substituted tetrahydrocarbazolones via the condensation of 1,2-cyclohexanedione with substituted phenylhydrazines, the steric bulk of the substituent can often impede cyclization. However, 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is synthesized with a 63% yield, which is directly comparable to the 62% yield of the planar 6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one analog under identical acidic conditions [1]. This demonstrates that the bulky aliphatic cyclohexyl group does not negatively impact the cyclization efficiency.
| Evidence Dimension | Intermediate Synthesis Yield |
| Target Compound Data | 63% yield (from 4-cyclohexyl phenylhydrazine) |
| Comparator Or Baseline | 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (62% yield) |
| Quantified Difference | Comparable high-yielding cyclization (+1% relative difference) despite non-planar aliphatic bulk |
| Conditions | Concentrated HCl / acetic acid, 60 °C for 1 hour |
Validates the manufacturability and reliable procurement scalability of this specific building block compared to its planar aromatic counterparts.
The physical form of chemical intermediates heavily dictates their ease of use in downstream parallel synthesis. 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one readily precipitates from the reaction mixture upon cooling as a stable pale-yellow powder, allowing for direct isolation via filtration and methanol washing without the need for chromatographic purification [1]. In contrast, the 6-phenyl analog precipitates as an orange powder, while many lower-molecular-weight carbazolones can form challenging oils [1].
| Evidence Dimension | Physical Form and Isolation Method |
| Target Compound Data | Pale-yellow powder, isolated via direct filtration |
| Comparator Or Baseline | 6-Phenyl analog (orange powder) and standard low-MW carbazolones (often oils/tars) |
| Quantified Difference | High-purity solid precipitation bypassing column chromatography |
| Conditions | Cooling to room temperature and refrigeration overnight post-reaction |
Ensures that buyers receive a highly workable, solid-state precursor that minimizes purification bottlenecks in downstream library synthesis.
A primary use of 1-oxo-tetrahydrocarbazoles is their conversion into 1-amino derivatives. 6-Cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one successfully undergoes Dean-Stark condensation with primary amines (e.g., phenethylamine) followed by sodium borohydride reduction to yield the corresponding secondary amines [1]. The reaction proceeds under standard conditions (140 °C in toluene, then 80 °C in methanol), matching the reactivity profile of the 6-phenyl analog and confirming that the bulky 6-position substituent does not sterically deactivate the 1-position ketone[1].
| Evidence Dimension | Reductive Amination Conversion Suitability |
| Target Compound Data | Full conversion to 6-cyclohexyl-N-phenethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
| Comparator Or Baseline | 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (equivalent conversion pathway) |
| Quantified Difference | Equivalent reactivity at the 1-position despite distant steric bulk |
| Conditions | pTsOH, dry toluene (140 °C, 18h), followed by NaBH4 in MeOH (80 °C, 4h) |
Guarantees that the compound can be seamlessly integrated into standard medicinal chemistry workflows for amine generation without requiring specialized catalysts.
The ultimate value of this specific precursor lies in the biological activity of its derivatives. Amines derived from 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibit potent anti-parasitic activity, achieving IC50 values of approximately 2 µM against the tachyzoite-stage growth of Toxoplasma gondii[1]. This potency is highly competitive with advanced clinical diamines like SQ109 (IC50 = 1.8 to 2.3 µM) and is driven by the specific lipophilic membrane-uncoupling properties imparted by the 6-cyclohexyl core [1].
| Evidence Dimension | Derivative Anti-Parasitic Potency (IC50) |
| Target Compound Data | ~2 µM (for the derived 6-cyclohexyl amine) |
| Comparator Or Baseline | SQ109 and related clinical diamines (1.8 - 2.3 µM) |
| Quantified Difference | Matches the potency of advanced clinical candidates in tachyzoite growth inhibition |
| Conditions | In vitro tachyzoite-stage growth inhibition assay (Toxoplasma gondii) |
Provides a strong biological rationale for selecting the 6-cyclohexyl scaffold over simpler analogs when targeting membrane-dependent pathogens.
Directly utilized as the core ketone precursor for synthesizing highly lipophilic carbazole amines that act as protonophore uncouplers. The 6-cyclohexyl group is critical for disrupting the proton motive force in pathogens like Toxoplasma gondii, making this compound the exact starting material of choice for anti-apicomplexan drug discovery [1].
Serves as a foundational scaffold for generating libraries of membrane-active agents. Its reliable precipitation as a solid powder and compatibility with standard reductive amination workflows allow industrial and academic labs to rapidly produce diverse 1-substituted amine libraries without the handling issues of oily intermediates [1].
Employed in medicinal chemistry programs where replacing a planar aromatic ring (like a phenyl group) or a small alkyl group with a bulky, non-planar cyclohexyl ring is required to optimize logP, enhance membrane insertion, or alter target binding kinetics in CNS or antimicrobial applications[1].